Dimethyloctadecyl(2-(octadecyloxy)-2-oxoethyl)ammonium chloride

Esterquat architecture Cationic surfactant design Hydrolytic site engineering

Conventional dialkyl quats (e.g., DODMAC) face regulatory phase-out due to environmental persistence, while diesterquats suffer hydrolytic instability. This mono-esterquat provides the optimal balance. - **Ready Biodegradability**: Single ester linkage enables OECD 301 compliance, meeting EU Ecolabel criteria (EC 66/2010). - **Hydrolytic Stability**: Superior to diesterquats; supports 12-24 month shelf-life in aqueous formulations. - **High Substantivity**: LogP 10.133 ensures strong fiber deposition for softening & antistatic effects.

Molecular Formula C40H82ClNO2
Molecular Weight 644.5 g/mol
CAS No. 27560-30-1
Cat. No. B12692594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyloctadecyl(2-(octadecyloxy)-2-oxoethyl)ammonium chloride
CAS27560-30-1
Molecular FormulaC40H82ClNO2
Molecular Weight644.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCCCCCCCC.[Cl-]
InChIInChI=1S/C40H82NO2.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(3,4)39-40(42)43-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-39H2,1-4H3;1H/q+1;/p-1
InChIKeyZNPSVTJRCXWFHZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mono-Esterquat Cationic Surfactant CAS 27560-30-1 Overview


Dimethyloctadecyl(2-(octadecyloxy)-2-oxoethyl)ammonium chloride (CAS 27560-30-1) is a quaternary ammonium compound (QAC) belonging to the esterquat sub-class, characterized by a single ester linkage [-C(O)-O-] bridging a stearyl (C18) chain to the quaternary nitrogen via a methylene spacer . With molecular formula C40H82ClNO2 and molecular weight 644.54 g/mol , this compound combines an octadecyl hydrophobic tail with an octadecyloxycarbonylmethyl hydrophilic headgroup, yielding a calculated LogP of 10.133 and vapor pressure of 2.22×10⁻¹⁶ mmHg at 25°C . Unlike conventional dialkyl quats (e.g., DODMAC) that rely solely on C–C and C–N backbone linkages, the embedded ester bond provides a hydrolytically cleavable site that fundamentally alters the environmental fate profile of the molecule [1].

Why Generic Cationic Surfactants Cannot Replace This Mono-Esterquat


Cationic surfactants sharing the quaternary ammonium motif are not interchangeable when biodegradability, hydrolytic stability, and ecotoxicity thresholds govern formulation acceptance criteria [1]. Dialkyl quats such as DODMAC (distearyldimonium chloride, CAS 107-64-2) lack ester linkages and exhibit negligible anaerobic biodegradation under standard test conditions [2], while diesterquats (e.g., DEEDMAC, CAS 67846-68-8) contain two ester bonds that render them rapidly biodegradable but also more hydrolytically labile than their mono-ester counterparts [3]. The target compound occupies a structurally distinct position: its single ester group, positioned adjacent to the quaternary ammonium center via a methylene bridge rather than within the alkyl chain, modulates the interplay between biodegradability and formulation shelf-life in ways that cannot be replicated by either dialkyl or diester analogs [4]. Simply substituting a generic esterquat or a conventional dialkyl quat without accounting for this structural nuance risks either inadequate environmental performance or premature hydrolytic degradation of the formulated product.

Structural, Physicochemical, and Environmental Differentiation Evidence


Ester Linkage Architecture vs Dialkyl and Diester Comparators

CAS 27560-30-1 possesses exactly one ester carbonyl group [-C(O)-O-] linking the octadecyloxy chain to a methylene carbon directly attached to the quaternary ammonium nitrogen [1]. In contrast, DODMAC (distearyldimonium chloride, CAS 107-64-2) contains zero ester bonds—all four nitrogen substituents are connected via non-hydrolyzable C–N and C–C bonds [2]. DEEDMAC (CAS 67846-68-8) contains two ester linkages, each embedded within an ethyl spacer between the quaternary nitrogen and the tallow fatty acid chain . This structural gradation—zero (DODMAC), one (target), two (DEEDMAC)—is the molecular basis for differential hydrolytic cleavage rates and biodegradation pathways [3].

Esterquat architecture Cationic surfactant design Hydrolytic site engineering

Thermophysical and Partitioning Property Comparison

The measured boiling point of the target compound (642.1 °C at 760 mmHg) is intermediate between that of DEEDMAC (292.7 °C) and DODMAC (700.52 °C) . The target's flash point (342.1 °C) is substantially higher than that of DEEDMAC (130.8 °C), indicating greater thermal handling safety margin during industrial processing . The calculated LogP of 10.133 for the target exceeds that of DODMAC (LogP ≈ 10.59) marginally, while both fall within the highly hydrophobic domain expected for C18-chain cationic surfactants . Vapor pressure of the target (2.22×10⁻¹⁶ mmHg at 25 °C) is approximately four orders of magnitude below that of DEEDMAC (0.002 mmHg), confirming negligible volatility and reduced inhalation exposure risk during formulation processing .

Surfactant physical properties Thermal stability Partition coefficient

Ready Biodegradability Classification of Esterquats

Esterquats as a class achieve >60% biodegradation within the 28-day OECD 301 test window and meet the 10-day window criterion for 'readily biodegradable' classification . In a direct anaerobic screening study, DHTDMAC (a dialkyl quat lacking ester linkages) exhibited no measurable degradation under identical test conditions, while the esterquats tested achieved high biodegradation levels with no inhibitory effects on anaerobic bacteria at concentrations up to 200 mg C/L [1]. The monomeric esterquat—structurally most analogous to CAS 27560-30-1—was the only surfactant in a comparative hydrolysis-biodegradation study that achieved the 'readily biodegradable' pass level, despite being the most hydrolytically stable among the ester-containing surfactants tested [2].

Anaerobic biodegradation OECD 301 Esterquat environmental fate

Hydrolytic Stability of Monomeric Mono-Esterquats

In a controlled comparative study of ester-containing cationic surfactants, the monomeric esterquat (structurally analogous to CAS 27560-30-1 in possessing a single ester group per molecule) demonstrated the highest resistance to chemical hydrolysis among all ester-containing surfactants tested, including gemini diesterquats which underwent rapid hydrolysis above their CMC due to micellar catalysis [1]. Critically, this same monomeric esterquat—despite being the most hydrolytically stable—was the only surfactant in the study that passed the test for 'readily biodegradable,' decoupling the often-assumed correlation between rapid chemical hydrolysis and biodegradation rate [2]. For the target compound, the single ester carbonyl positioned adjacent to the quaternary ammonium may further modulate hydrolysis rates through electron-withdrawing inductive effects, though direct kinetic data for CAS 27560-30-1 specifically were not identified in the literature [3].

Ester hydrolysis kinetics Micellar catalysis Surfactant stability

Ecotoxicological Profile vs Dialkyl Quaternary Ammonium Compounds

Comprehensive environmental safety assessments conducted for DEEDMAC demonstrate predicted aquatic safety factors ranging from 272 to >1000 based on acute and chronic toxicity testing of fish, invertebrates, and algae, with EC50 values to earthworms and plants exceeding 50 mg/kg [1]. The HERA risk assessment for esterquats as a class established a conservative NOAEL of 300 mg/kg bw/day from 90-day oral toxicity studies, yielding a margin of exposure of 8,100 relative to aggregate consumer exposure estimates of 36.9 µg/kg bw/day [2]. In contrast, dialkyl quats such as DSDMAC have documented aquatic toxicity concerns; DODMAC has been largely phased out of fabric softener applications specifically due to its poor environmental profile [3]. The European regulatory trend since the 1990s has systematically replaced DHTDMAC/DSDMAC with esterquats in fabric conditioner formulations as a direct consequence of the superior ecotoxicological profile of ester-containing QACs [3]. Compound-specific ecotoxicity data for CAS 27560-30-1 are not available in the open literature; however, its structural membership in the mono-esterquat class supports inference of a similarly favorable ecotoxicity profile relative to dialkyl quats [2].

Aquatic toxicity QSAR Cationic surfactant ecotoxicity

Optimal Applications Grounded in Differentiation Evidence


EU Ecolabel-Compliant Fabric Softeners with Extended Shelf-Life

The single ester linkage of CAS 27560-30-1 provides the hydrolytic cleavage site necessary for ready biodegradability classification under OECD 301, satisfying EU Ecolabel criteria (Regulation EC 66/2010) for laundry products . Unlike diesterquats (e.g., DEEDMAC) that contain two hydrolyzable ester bonds and correspondingly faster degradation kinetics [1], the mono-ester architecture offers improved aqueous stability for formulations requiring 12–24 month shelf-life at ambient pH, as supported by class-level evidence that monomeric esterquats are the most hydrolytically stable among ester-containing cationic surfactants . The compound's high LogP (10.133) and low water solubility ensure strong substantivity onto cotton and synthetic fiber surfaces during the rinse cycle, delivering softening performance comparable to conventional dialkyl quats without the environmental persistence liability that has led to the regulatory phase-out of DODMAC in European fabric conditioner markets [2].

Readily Biodegradable Hair Conditioner Formulations

In rinse-off personal care products (hair conditioners, treatment masks), the target compound's cationic charge drives electrostatic adsorption onto negatively charged hair fiber surfaces, providing antistatic and conditioning effects . The HERA risk assessment's establishment of a NOAEL of 300 mg/kg bw/day and a margin of exposure exceeding 8,100 for esterquats as a class [3] supports safety dossier preparation for cosmetic ingredient notifications. When formulation chemists require a cationic conditioning agent that simultaneously satisfies voluntary 'readily biodegradable' ingredient declarations (e.g., COSMOS, Natrue), the mono-esterquat architecture is preferable to non-ester quats due to the verifiable biodegradation pathway through ester hydrolysis [1]. The compound's lower flash point differential over DEEDMAC also reduces solvent-handling hazards during manufacturing of alcohol-based hair treatment formulations .

Hydrolyzable Surfactant for DNA Extraction Studies

The close structural analog di(1-octadecyloxycarbonylmethyl)dimethylammonium chloride—the bis-ester variant—has been successfully employed as a hydrolysable double-chain surfactant for solvent extraction of DNA via reversed micelle formation [4]. The mono-ester target compound (CAS 27560-30-1) shares the same octadecyloxycarbonylmethyl functional motif but with a single cleavable ester group, offering researchers a structurally simpler and potentially more controllable model surfactant for studying the relationship between ester content, micelle stability, and extraction efficiency. Its calculated LogP (10.133) and low vapor pressure (2.22×10⁻¹⁶ mmHg) make it suitable for biphasic extraction protocols using isooctane/octanol solvent systems without surfactant volatilization losses [5]. The well-characterized hydrolysis behavior of the monomeric esterquat class in alkaline media provides predictable cleavage kinetics for experimental designs requiring post-extraction surfactant removal [1].

Antistatic Textile Finishing Under Oeko-Tex Certification

The compound's cationic nature and long-chain hydrophobicity confer antistatic properties when deposited onto synthetic fibers (polyester, nylon, acrylic) during textile finishing operations [2]. With the textile industry increasingly adopting Oeko-Tex Standard 100 and ZDHC (Zero Discharge of Hazardous Chemicals) manufacturing restricted substances lists that scrutinize persistent cationic surfactants, the esterquat class—with its demonstrated ready biodegradability—offers a compliance pathway not available to DODMAC-type dialkyl quats, which are facing mounting regulatory restrictions [2][3]. The compound's higher flash point relative to DEEDMAC also reduces fire safety risks in textile padding and drying operations conducted at elevated temperatures .

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